diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by a bicyclic core structure with ester groups at positions 3 and 6 and a 2,2-diphenylacetamido substituent at position 2. The compound’s unique diphenylacetamido group distinguishes it from other thienopyridine derivatives, which often feature amino, bromo, or Schiff base substituents .
Properties
IUPAC Name |
diethyl 2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-3-33-26(31)23-20-15-16-29(27(32)34-4-2)17-21(20)35-25(23)28-24(30)22(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,22H,3-4,15-17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGWOYIWEIOFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thieno[2,3-c]pyridine core with dicarboxylate and diphenylacetamido substituents. This unique structure contributes to its diverse biological activities.
Pharmacological Activity
- Antimicrobial Activity : Studies have shown that compounds similar in structure to diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyridine have been reported to inhibit bacterial growth against various strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication in cancer cells.
Case Studies
- In Vitro Studies : A study conducted on a series of thieno[2,3-c]pyridine derivatives revealed that modifications at the 4 and 5 positions significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) .
- Animal Models : In vivo studies utilizing murine models of inflammation showed that treatment with diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine resulted in reduced edema and lower levels of inflammatory markers compared to controls .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The thieno[2,3-c]pyridine scaffold is highly versatile, with modifications at positions 2, 3, and 6 significantly altering bioactivity. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
*Calculated based on structural similarity.
Key Observations:
- Diphenylacetamido vs. Trimethoxyphenylamino: The bulky diphenylacetamido group in the target compound may reduce solubility compared to the trimethoxyphenylamino substituent in , which is associated with potent antitubulin activity.
- Schiff Base Derivatives : Schiff base analogs (e.g., ) exhibit enzyme inhibition (AChE, BChE) due to their imine linkage, whereas the target compound’s amide group may favor different biological interactions.
- Bromo Substituents : Brominated derivatives (e.g., ) serve as synthetic intermediates, highlighting the reactivity of position 2 for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
